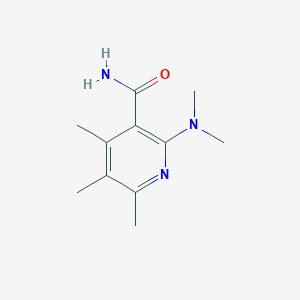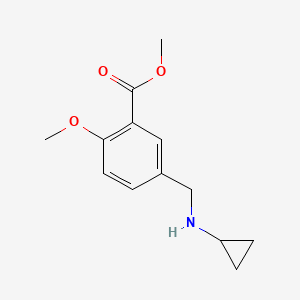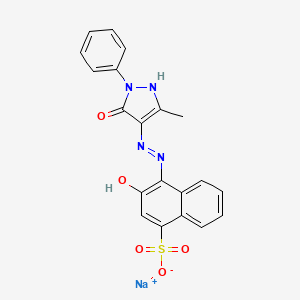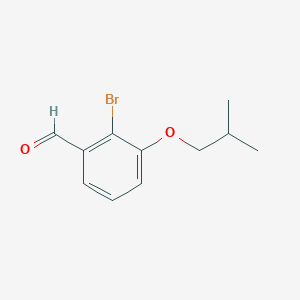![molecular formula C17H13N3O B1489715 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole CAS No. 1338680-46-8](/img/structure/B1489715.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole
Descripción general
Descripción
“3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole” is a compound that contains an indole group and a 1,2,4-oxadiazole group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles can be synthesized from acid hydrazides reacted with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives which are then cyclized in the presence of bromine, acetic acid, and sodium acetate .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-oxadiazole groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-oxadiazole group is a five-membered ring containing an oxygen atom and two nitrogen atoms .
Aplicaciones Científicas De Investigación
Antibacterial Applications
The 1,2,4-oxadiazole derivatives have shown significant antibacterial effects, particularly against strains like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are responsible for rice bacterial leaf blight and streak, respectively . These diseases can cause severe economic damage by affecting crop yield. The derivatives exhibit better efficacy than traditional agents like bismerthiazol and thiodiazole copper, indicating their potential as novel antibacterial agents.
Antifungal Applications
These derivatives also display moderate antifungal activity against Rhizoctonia solani, a pathogen known to cause rice sheath wilt . This activity suggests that they could be used in developing new fungicides that help protect crops from fungal diseases, thereby securing food production.
Nematocidal Activity
The nematocidal activity of these compounds has been observed against Meloidogyne incognita, a nematode that poses a threat to a variety of crops . With nematodes causing significant global agricultural losses, these derivatives could be valuable in creating more effective nematode control measures.
Antiviral Potential
Indole derivatives have been reported to possess antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that the subject compound could be explored for its potential use in antiviral drug development.
Anti-inflammatory and Antioxidant Properties
Indole derivatives are known for their anti-inflammatory and antioxidant properties. These activities are crucial in the development of treatments for chronic diseases that involve inflammation and oxidative stress .
Anticancer Activity
The indole nucleus is a common feature in many synthetic drug molecules with anticancer properties. Given the biological significance of the indole structure, the compound may have applications in cancer research, potentially leading to the development of new anticancer drugs .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing the 1,2,4-oxadiazole group . Additionally, further studies could explore its synthesis and physical and chemical properties.
Mecanismo De Acción
Target of Action
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is a derivative of 1,2,4-oxadiazole . 1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria are responsible for serious diseases in rice, impacting every stage of plant growth and development .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a way that inhibits their activity . This interaction results in the compound’s antibacterial effects .
Biochemical Pathways
Given the antibacterial activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of the bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This leads to a decrease in the severity of the diseases caused by these bacteria in rice plants .
Propiedades
IUPAC Name |
5-(1H-indol-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-19-17(21-20-16)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPSGRHGBVPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)


![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)
![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)
![5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione](/img/structure/B1489648.png)


![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)